REACTION_CXSMILES
|
[N:1]([C:4]([CH3:19])([CH3:18])[C:5]([NH:7][CH2:8][CH2:9][O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=O)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH2:11]([O:10][CH2:9][CH2:8][NH:7][CH2:5][C:4]([NH2:1])([CH3:18])[CH3:19])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
2-azido-N-(2-Benzyloxyethyl)-2-methylpropionamide
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C(=O)NCCOCC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After reflux for 4 h
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the inorganic salts were filtered off
|
Type
|
CUSTOM
|
Details
|
the solvents were dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvents in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCNCC(C)(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |